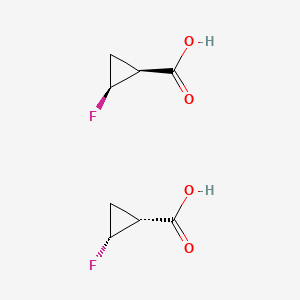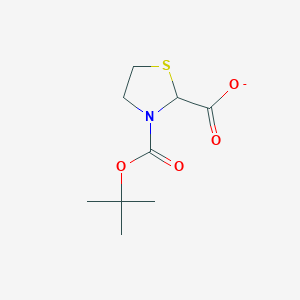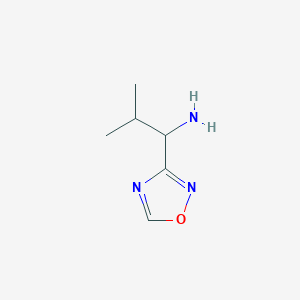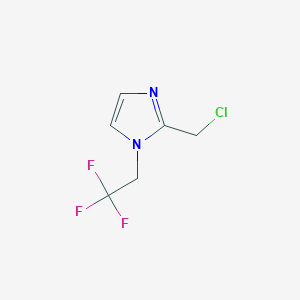![molecular formula C20H33N5O2 B12358465 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dehydro Cilostazol is an active metabolite of Cilostazol, a quinolinone derivative known for its antiplatelet and vasodilating properties. Cilostazol is primarily used in the treatment of intermittent claudication, a condition characterized by pain in the legs due to inadequate blood flow. 3,4-Dehydro Cilostazol retains similar pharmacological activities and is used in various pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dehydro Cilostazol typically involves the dehydrogenation of Cilostazol. This process can be achieved through various chemical reactions, including oxidation. The specific reaction conditions, such as temperature, pressure, and choice of oxidizing agents, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 3,4-Dehydro Cilostazol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dehydro Cilostazol undergoes several types of chemical reactions, including:
Oxidation: Conversion of Cilostazol to 3,4-Dehydro Cilostazol.
Reduction: Potential reduction reactions to revert to the parent compound or other derivatives.
Substitution: Reactions involving the replacement of functional groups on the quinolinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired product .
Major Products Formed
The major product formed from the oxidation of Cilostazol is 3,4-Dehydro Cilostazol. Other potential products include various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,4-Dehydro Cilostazol has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and excretion of Cilostazol in biological systems.
Drug Interaction Studies: Investigated for potential interactions with other drugs and their effects on the pharmacokinetics of Cilostazol.
Biological Research: Studied for its effects on platelet aggregation, vasodilation, and other biological processes.
Medical Research: Explored for its potential therapeutic applications in conditions like intermittent claudication and stroke prevention.
Mecanismo De Acción
3,4-Dehydro Cilostazol exerts its effects primarily through the inhibition of phosphodiesterase III (PDE III), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of platelet aggregation and vasodilation. The compound also affects other molecular targets and pathways, including the inhibition of adenosine reuptake and multidrug resistance protein 4 .
Comparación Con Compuestos Similares
Similar Compounds
Cilostazol: The parent compound with similar pharmacological activities.
4’-trans-Hydroxy Cilostazol: Another active metabolite of Cilostazol with distinct pharmacokinetic properties
Uniqueness
3,4-Dehydro Cilostazol is unique due to its specific metabolic pathway and its role as an active metabolite of Cilostazol. Its distinct pharmacokinetic profile and biological activities make it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C20H33N5O2 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H33N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h15-18H,1-14H2,(H,21,26) |
Clave InChI |
IOHVCOPUMJERAE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3CCC4C(C3)CCC(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-[5-(4-Chlorophenyl)-4-pyrimidin-4-ylpyrazolidin-3-yl]piperidin-1-yl]-2-hydroxyethanone](/img/structure/B12358413.png)









![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
